N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, hydroxypropyl, tolyloxy, and methylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydroxypropyl intermediate: This step could involve the reaction of an epoxide with a suitable nucleophile.
Introduction of the tolyloxy group: This step might involve a nucleophilic substitution reaction.
Coupling with 4-fluorophenyl and 4-methylbenzenesulfonamide groups: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Halogens, nitrating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
- N-(4-bromophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide may impart unique electronic properties, potentially enhancing its reactivity or binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZXSRKXUXLWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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